molecular formula C27H55NO9S B6363036 alpha-(11-Mercapto-undecanoylamido)-omega-hydroxy octa(ethylene glycol) CAS No. 1353948-95-4

alpha-(11-Mercapto-undecanoylamido)-omega-hydroxy octa(ethylene glycol)

Cat. No. B6363036
CAS RN: 1353948-95-4
M. Wt: 569.8 g/mol
InChI Key: YSLHYTZEFFDHAM-UHFFFAOYSA-N
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Description

Alpha-(11-Mercapto-undecanoylamido)-omega-hydroxy octa(ethylene glycol) is a compound with the molecular formula C38H75NO15S and a molecular weight of 818.06g/mol . It is also known as HS-FA-PEG(12)-COOH .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C38H75NO15S . Unfortunately, the search results do not provide a detailed structural diagram or further analysis of the molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly stated in the search results. The molecular formula is C38H75NO15S and the molecular weight is 818.06g/mol .

Scientific Research Applications

Synthesis and Characterization of Heterotelechelic PEGs

Heterotelechelic PEGs with functional groups such as amino acids at one end and a hydroxyl group at the other end have been synthesized for the modification, conjugation, and crosslinking of biomacromolecules. These PEGs are characterized by various forms depending on the initiating amino acid, providing a versatile platform for further functionalization and application in bioconjugation and material science (Jing Zhang, Z. Su, & G. Ma, 2008).

Surface Modification and Lubrication Properties

The modification of surfaces with PEG derivatives to influence the aqueous lubrication properties has been explored. For example, assembled monolayers of alpha-methoxy-omega-mercaptopoly(ethylene glycol) on gold have been studied for their unique microenvironments and supramolecular complex formation abilities, affecting the electrochemistry of small molecules and proteins (N. Nakashima, Y. Miyata, & M. Tominaga, 1996).

Bioconjugation and Click Chemistry

Heterobifunctional PEG derivatives with azido terminations have been synthesized for "click" conjugation, highlighting the utility of PEG in bioconjugate chemistry for attaching various ligands through the 1,3-dipolar cycloaddition reaction. This approach demonstrates the potential of PEG derivatives in the development of targeted therapeutic and diagnostic tools (Shigehiro Hiki & K. Kataoka, 2007).

Development of Bioerodible Materials

Bioerodible hydrogels based on photopolymerized poly(ethylene glycol)-co-poly(.alpha.-hydroxy acid) diacrylate macromers have been developed for direct contact with tissues or proteins. These hydrogels represent a significant advancement in the development of biocompatible and bioerodible materials for medical and biological applications (A. Sawhney, C. Pathak, & J. Hubbell, 1993).

Antifouling and Stability Enhancement

The engineering of ligand layers with poly(ethylene glycol)-based ligands on nanoparticles has been investigated for improving colloidal and chemical stability, crucial for biomedical applications. This research demonstrates the importance of controlling ligand layer composition for the development of stable and biocompatible nanomaterials (F. Schulz et al., 2016).

Future Directions

The future directions of research and applications involving alpha-(11-Mercapto-undecanoylamido)-omega-hydroxy octa(ethylene glycol) are not specified in the search results. Given its use in research and testing , it may have potential in various scientific and industrial applications.

properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-11-sulfanylundecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H55NO9S/c29-11-13-32-15-17-34-19-21-36-23-25-37-24-22-35-20-18-33-16-14-31-12-10-28-27(30)9-7-5-3-1-2-4-6-8-26-38/h29,38H,1-26H2,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLHYTZEFFDHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCS)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H55NO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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